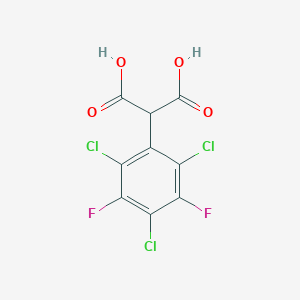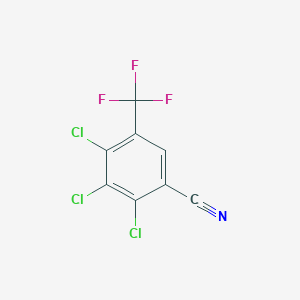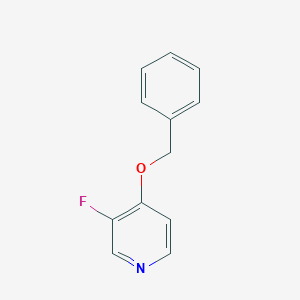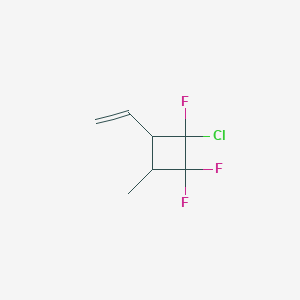
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a fascinating chemical compound with a unique structure that includes a cyclobutane ring substituted with chlorine, ethenyl, and trifluoromethyl groups.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-1,2,2-trifluoroethene and 3-methylcyclobutene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has several scientific research applications:
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can be compared with other similar compounds, such as:
1-Chloro-1,2,2-trifluoroethene: This compound shares the trifluoromethyl and chlorine substituents but lacks the cyclobutane ring.
3-Methylcyclobutene: This compound has the cyclobutane ring and methyl group but lacks the chlorine and trifluoromethyl substituents.
1-Chloro-4-ethenylcyclobutane: This compound has the cyclobutane ring and ethenyl group but lacks the trifluoromethyl substituents.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3/c1-3-5-4(2)7(10,11)6(5,8)9/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVEVGACJWYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
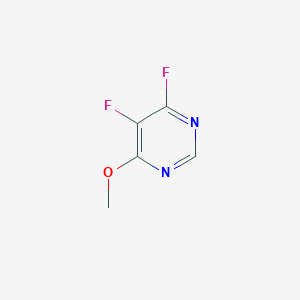
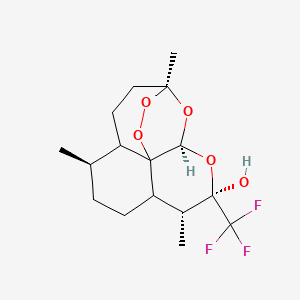
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)

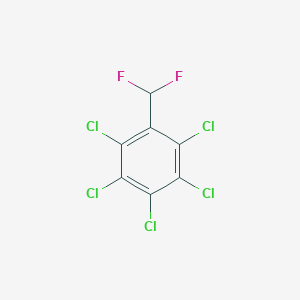


![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
